molecular formula C22H26N4O3 B1672394 N-(1,3-dimethyl-2-oxo-6-piperidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide CAS No. 901245-65-6

N-(1,3-dimethyl-2-oxo-6-piperidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide

Cat. No. B1672394
M. Wt: 394.5 g/mol
InChI Key: LTUGYAOMCKNTGG-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2-oxo-6-piperidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide (N-DMPB) is a novel compound that has been studied for its potential applications in the fields of medicinal chemistry and pharmaceutical science. N-DMPB is a derivative of the benzimidazole family of compounds, which have been studied extensively for their pharmacological properties. N-DMPB has been found to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial effects. In addition, N-DMPB has been found to possess a number of unique biochemical and physiological effects, which make it a promising candidate for further research and development.

Scientific Research Applications

Identification of Human Metabolites and Drug Excretion Studies

Compounds similar to N-(1,3-dimethyl-2-oxo-6-piperidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide have been studied for their metabolism in humans and their excretion pathways via renal and hepatic transporters. Such studies are crucial for understanding drug distribution, metabolism, and elimination, helping in the development of treatments with optimal efficacy and safety profiles (Umehara et al., 2009).

Antihistaminic Activity

Benzimidazole derivatives, structurally related to the compound , have been synthesized and evaluated for their antihistaminic activity. This indicates potential applications in the treatment of allergic reactions by inhibiting the action of histamine (Janssens et al., 1985).

Impurity Identification in Pharmaceuticals

Related research focuses on identifying and characterizing impurities in pharmaceutical drugs like Repaglinide, highlighting the importance of chemical analysis in ensuring drug purity and safety. This kind of analysis is critical for quality control in pharmaceutical manufacturing (Kancherla et al., 2018).

Radiolabelled Compounds for Receptor Imaging

Compounds with benzimidazole structures have been developed as radiolabelled nonpeptide angiotensin II antagonists for imaging studies, demonstrating the potential of these compounds in diagnostic medicine, particularly in visualizing specific receptor sites (Hamill et al., 1996).

Anticonvulsant Activity

Chemical oxidation studies of benzamide derivatives with anticonvulsant properties highlight the potential therapeutic applications in treating convulsive disorders. Such research underscores the importance of chemical modifications to enhance therapeutic efficacy (Adolphe-Pierre et al., 1998).

Anti-Alzheimer's Agents

Synthesis and evaluation of benzimidazole derivatives for anti-Alzheimer's activity demonstrate potential applications in the management of Alzheimer's disease, indicating the role of chemical compounds in neurodegenerative disease treatment (Gupta et al., 2020).

properties

IUPAC Name

N-(1,3-dimethyl-2-oxo-6-piperidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-24-18-13-16(23-21(27)15-9-5-6-10-20(15)29-3)17(26-11-7-4-8-12-26)14-19(18)25(2)22(24)28/h5-6,9-10,13-14H,4,7-8,11-12H2,1-3H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUGYAOMCKNTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=CC=C3OC)N4CCCCC4)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dimethyl-2-oxo-6-piperidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1,3-dimethyl-2-oxo-6-piperidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide
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N-(1,3-dimethyl-2-oxo-6-piperidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide
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N-(1,3-dimethyl-2-oxo-6-piperidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide
Reactant of Route 4
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N-(1,3-dimethyl-2-oxo-6-piperidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-dimethyl-2-oxo-6-piperidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide
Reactant of Route 6
N-(1,3-dimethyl-2-oxo-6-piperidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide

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